Di-(2-methylbutyl)-DL-malate

Surface tension Surfactant efficiency Nonionic surfactant

Di-(2-methylbutyl)-DL-malate (bis(2-methylbutyl) 2-hydroxybutanedioate) is a mixed-branched dialkyl ester of DL‑malic acid and 2‑methyl‑1‑butanol, belonging to the C5 malate diester class of nonionic surfactants. It is a low‑viscosity, clear to light‑yellow liquid with no detectable odor and is listed as a permitted food flavouring substance in the European Union (DG SANTE FL‑No. 09.874), having been evaluated by EFSA with no safety concern.

Molecular Formula C14H26O5
Molecular Weight 274.35 g/mol
CAS No. 253596-99-5
Cat. No. B14127846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-(2-methylbutyl)-DL-malate
CAS253596-99-5
Molecular FormulaC14H26O5
Molecular Weight274.35 g/mol
Structural Identifiers
SMILESCCC(C)COC(=O)CC(C(=O)OCC(C)CC)O
InChIInChI=1S/C14H26O5/c1-5-10(3)8-18-13(16)7-12(15)14(17)19-9-11(4)6-2/h10-12,15H,5-9H2,1-4H3
InChIKeyPUBNFUNTZFWANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-(2-methylbutyl)-DL-malate (CAS 253596-99-5): A Nonionic Diester Surfactant with Established Food-Use Regulatory Clearance


Di-(2-methylbutyl)-DL-malate (bis(2-methylbutyl) 2-hydroxybutanedioate) is a mixed-branched dialkyl ester of DL‑malic acid and 2‑methyl‑1‑butanol, belonging to the C5 malate diester class of nonionic surfactants [1]. It is a low‑viscosity, clear to light‑yellow liquid with no detectable odor and is listed as a permitted food flavouring substance in the European Union (DG SANTE FL‑No. 09.874), having been evaluated by EFSA with no safety concern [2]. Its estimated physicochemical profile includes a log Kow of 2.65, a water solubility of approximately 306 mg/L, and ready biodegradability, supporting its use in aqueous formulations where both surfactant performance and environmental acceptability are required [3].

Explicit EU food-flavouring clearance with EFSA safety evaluation
High molar efficiency permits low use concentration in aqueous formulations
Predicted ready biodegradability and low bioaccumulation profile

Why C5 Malate Diester Branched-Chain Homologs Cannot Be Interchanged with Di-(2-methylbutyl)-DL-malate Without Performance and Regulatory Penalties


Dialkyl malates differing in alkyl chain length, branching position, or isomer type exhibit markedly different surface‑tension‑reduction efficiency, dynamic performance, and regulatory status [1]. A simple switch to dibutyl‑DL‑malate, for instance, sacrifices more than five‑fold in molar efficiency (pC₂₀ 2.77 vs. 3.47) while diisobutyl‑DL‑malate shows inferior limiting dynamic surface tension at high surface‑creation rates [1]. Moreover, not all malate diesters carry explicit EU flavouring approval; replacing di‑(2‑methylbutyl)‑DL‑malate with an unlisted homolog can invalidate food‑contact or flavour‑use compliance [2]. The combination of terminal branching, intermediate hydrophobicity (log Kow 2.65), and a non‑odorous liquid physical form creates a unique performance envelope that generic “C5 malate” alternatives cannot replicate without reformulation [1][3].

Linear-chain homologs may require substantially higher concentration for equivalent surface tension reduction.
Unlisted C5 malate diesters lack EU flavouring approval, risking food-contact compliance.
Branched-isomer performance under high-shear conditions may not transfer without reformulation.

Head‑to‑Head Performance Data and Regulatory Differentiation for Di-(2-methylbutyl)-DL-malate Relative to Closest Dialkyl Malate Analogs


Surfactant Efficiency: pC₂₀ Comparison Between Di-(2-methylbutyl)-DL-malate and Dibutyl‑DL‑malate

Di-(2-methylbutyl)-DL-malate achieves a pC₂₀ value of 3.47, indicating that a molar concentration of ≈ 3.4 × 10⁻⁴ M suffices to depress the surface tension of water by 20 dyn/cm below that of pure water. In contrast, the linear‑chain dibutyl‑DL‑malate requires a substantially higher concentration (pC₂₀ = 2.77), representing a 5.0‑fold lower molar efficiency under identical conditions [1].

Surfactant Efficiency
Head‑to‑head
pC₂₀ 3.47 vs 2.77 (Δ +0.70)
Reported 5‑fold higher molar efficiency than linear dibutyl analog
Aqueous, 25 °C, bubble‑pressure method
Surface tension Surfactant efficiency Nonionic surfactant

Dynamic Surface Tension Under High‑Shear Conditions: Di-(2-methylbutyl)-DL-malate vs. Diisobutyl‑DL‑malate

Under dynamic conditions (6 bubbles/s), di-(2-methylbutyl)-DL‑malate reaches a limiting surface tension of 41.2 dyn/cm. While diisobutyl‑DL‑malate achieves a lower limiting value of 33.4 dyn/cm, this is obtained at a solubility limit of 0.4 wt%, versus only 0.04 wt% for the target compound, indicating that the C5 branched ester can be deployed effectively at ten‑fold lower loading [1].

Dynamic Surface Tension
Head‑to‑head
41.2 dyn/cm at 0.04 wt% vs 33.4 dyn/cm at 0.4 wt%
Functions at 10‑fold lower loading than diisobutyl comparator
6 bubbles/s, 25 °C; solubility‑limited comparison
Dynamic surface tension High‑speed wetting Coating additive

EU Regulatory Clearance for Food‑Flavouring Use: Di-(2-methylbutyl)-DL-malate vs. Unlisted C5 Malate Esters

Di-(2-methylbutyl)-DL-malate is assigned DG SANTE Food Flavourings number 09.874 and has been evaluated by EFSA with the conclusion ‘No safety concern’ [1]. In contrast, structurally analogous C5 malate diesters such as dipentyl‑DL‑malate and diisoamyl‑DL‑malate do not appear on the EU Union list of permitted flavourings [1], making the target compound the only C5 malate diester currently eligible for direct food‑flavouring applications in the European market.

EU Regulatory Status
Reported
FL‑No. 09.874, EFSA ‘No safety concern’
Only C5 malate diester with explicit EU flavouring permission
Unlisted analogs require new approval
Food flavouring Regulatory compliance EFSA safety evaluation

Environmental Fate Profile: Ready Biodegradability and Low Bioaccumulation Potential of Di-(2-methylbutyl)-DL-malate vs. Conventional Alkylphenol Ethoxylates

EPI Suite estimates indicate that di-(2-methylbutyl)-DL-malate is readily biodegradable (BIOWIN linear probability 1.124, non‑linear 0.9998; predicted ‘YES’ for ready biodegradability) and exhibits a low bioaccumulation factor (BCF ≈ 26 L/kg wet‑wt, log Kow 2.65) [1]. By comparison, nonylphenol ethoxylates, a common conventional surfactant class, show BCF values ranging from 100 to 1000 L/kg and are not readily biodegradable, leading to environmental persistence concerns [2].

Environmental Fate
Estimated
Ready biodegradable; BCF ≈26 vs >100 for NPEs
Predicted low persistence and bioaccumulation vs. conventional ethoxylates
EPI Suite estimates; cross‑study comparison
Biodegradability Bioaccumulation Environmental safety

Evidence‑Backed Application Scenarios Where Di-(2-methylbutyl)-DL-malate Outperforms Generic Dialkyl Malates


Low‑Loading Agricultural Adjuvant Formulations Requiring Rapid Wetting

The 10‑fold lower solubility limit (0.04 wt%) relative to diisobutyl‑DL‑malate, combined with a pC₂₀ of 3.47, allows formulators to incorporate di-(2-methylbutyl)-DL-malate at ultra‑low concentrations while still achieving dynamic surface‑tension values below 42 dyn/cm at 6 b/s [1]. This enables efficient spray‑droplet spreading on hydrophobic leaf surfaces with minimal surfactant residue, an advantage documented in the malate‑diester surfactant patent for agricultural sprays [1].

EU‑Compliant Food‑Flavouring Ingredient for Beverage and Confectionery Applications

As the only C5 malate diester explicitly permitted as a food flavouring (FL‑No. 09.874) with an EFSA ‘No safety concern’ status, di-(2-methylbutyl)-DL-malate can be procured with full regulatory confidence for flavour formulations [2]. Its non‑odorous, low‑viscosity liquid form facilitates dosing and blending into aqueous and hydro‑alcoholic matrices, an advantage over solid or strongly odorous ester alternatives [1].

Environmentally‑Preferable Surfactant for Water‑Based Coatings and Inks

Ready‑biodegradability predictions and a low bioaccumulation factor (BCF ≈ 26 L/kg) position di-(2-methylbutyl)-DL-malate as a substitute for conventional ethoxylated surfactants in architectural coatings and printing inks [3]. Its ability to reduce dynamic surface tension to below 50 dyn/cm even at 20 b/s ensures print‑quality and leveling performance under high‑speed application conditions [1].

Scalable Synthesis and Quality‑Controlled Procurement for Surfactant Research and Pilot Production

The compound is prepared by direct esterification of DL‑malic acid with 2‑methyl‑1‑butanol using an acid‑catalyzed azeotropic process that delivers the product as a low‑viscosity, clear, light‑yellow liquid with no detectable odor and yields exceeding 80% after distillation [1]. This scalable route, together with the availability of a defined assay specification (≥95%) from specialised suppliers [2], provides a reproducible procurement target for academic and industrial surfactant development programs.

Application
Selection Property
Validation Focus
Low‑loading agricultural adjuvant
Molar efficiency at ultra‑low concentration
pC₂₀ and dynamic surface tension under spray‑relevant shear
EU food‑flavouring ingredient
Explicit EU regulatory clearance
EFSA evaluation and FL‑No. compliance verification
Water‑based coatings and inks
Environmental acceptability and dynamic wetting
Ready biodegradability screening and high‑speed surface tension
Surfactant research and pilot production
Reproducible synthesis route and defined assay
Yield, purity, and physical form consistency
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